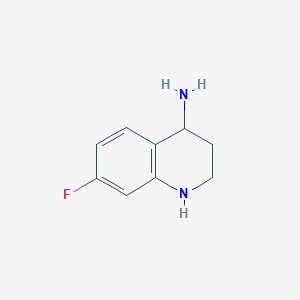

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

Description

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIIIYWBLXIJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the catalytic reduction of a nitro group in a precursor molecule, followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroquinoline derivative . The reaction conditions often include the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amine group can participate in nucleophilic attacks, facilitating various biochemical reactions .

Comparison with Similar Compounds

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (CAS 59611-52-8)

- Structural Differences : Fluorine at the 6-position instead of 5.

- Impact : Positional isomerism affects electronic distribution and steric interactions. The 6-fluoro isomer may exhibit altered binding affinity in biological systems due to proximity to the amine group.

- Synthesis : Regioselective deoxyfluorination methods enable differentiation between 6- and 7-fluoro derivatives .

1,2,3,4-Tetrahydroquinolin-4-amine (CAS 801156-77-4)

- Structural Differences : Lacks the 7-fluoro substituent.

- Impact: Absence of fluorine reduces molecular weight (148.21 g/mol vs.

Substituted Derivatives with Pharmacological Activity

1-(3,4-Dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine

- Structural Differences : Contains a 3,4-dichlorophenyl group and dimethylamine substituent.

- Pharmacological Activity: Dual serotonin and dopamine reuptake inhibitor (IC₅₀ values in nanomolar range), highlighting the role of aromatic substituents in modulating neurotransmitter affinity .

- Key Data : Molecular weight = 337.25 g/mol; higher lipophilicity due to chlorine atoms .

7-Chloro-N-(4-fluoro-3-(piperidin-1-ylmethyl)phenyl)quinolin-4-amine

- Structural Differences: Chlorine at the 7-position of quinoline and a piperidine-methyl group.

- Pharmacological Activity: Antimalarial candidate with >90% yield in synthesis, demonstrating the versatility of halogenated tetrahydroquinolines in drug discovery .

Physicochemical and Functional Comparisons

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 151.18 g/mol. The presence of a fluorine atom at the 7-position of the tetrahydroquinoline framework enhances its pharmacokinetic properties and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in disease pathways. For instance, it interacts with proteases involved in viral replication.

- Receptor Binding : It exhibits binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Signal Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, which are vital in cancer therapy.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains and fungi. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

- Anti-inflammatory Effects : It has been investigated for its potential as an anti-inflammatory agent, showing promise in reducing inflammation markers in vitro.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Fluoroquinoline | Lacks tetrahydro structure; primarily used as an antibiotic | Moderate antibacterial activity |

| 1,2,3,4-Tetrahydroquinoline | No fluorine substituent; lower binding affinity | Limited therapeutic applications |

| 4-Aminoquinoline | Lacks tetrahydro structure; different reactivity | Primarily used for anti-malarial purposes |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antiviral Activity : A recent study evaluated its efficacy against SARS-CoV-2 protease. Results indicated significant inhibition at micromolar concentrations .

- Cancer Cell Line Studies : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis .

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, and how can purity be validated?

The synthesis typically involves multi-step organic reactions, including condensation, fluorination, and reduction steps. For example, fluorinated intermediates (e.g., 7-fluoro-substituted precursors) can be synthesized using fluorinating agents like Selectfluor® under controlled temperatures (30–60°C). Post-synthesis, purity validation requires HPLC (with C18 columns and acetonitrile/water gradients) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and rule out isomers or byproducts .

Q. How does the fluorine substitution at the 7-position influence the compound’s physicochemical properties?

Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents (e.g., DMSO or methanol). Computational tools like COSMO-RS can predict logP values to assess lipophilicity, while experimental validation via UV-Vis spectroscopy quantifies solubility. The fluorine atom also stabilizes adjacent functional groups against oxidation, which is critical for storage stability .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Start with in vitro cytotoxicity screening (e.g., MTT assays against cancer cell lines like HeLa or MCF-7) and antibacterial susceptibility testing (MIC assays against E. coli or S. aureus). Use concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity). Structural analogs, such as trifluoromethylquinolines, have shown antiproliferative activity, suggesting similar mechanisms for this compound .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in the synthesis?

Regioselectivity is influenced by reaction temperature and catalysts. For instance, using palladium-catalyzed C–H activation at 80°C directs fluorination to the 7-position. Monitor reaction progress with LC-MS to detect intermediates. If competing substitution occurs, optimize solvent systems (e.g., DMF for better fluorinating agent solubility) and employ DFT calculations to predict transition-state energies .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from impurities, stereoisomers, or assay conditions. Perform HPLC-MS to verify compound identity and purity (>98%). Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation). For example, a study on similar quinolinones found that trace impurities (>2%) skewed IC50 values by 30%, highlighting the need for rigorous quality control .

Q. How can computational methods guide structural modifications to enhance target binding affinity?

Use molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., kinase enzymes). Focus on modifying the tetrahydroquinoline core—introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position can enhance π-stacking with aromatic residues. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What advanced techniques characterize the compound’s solid-state structure and stability?

Single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding networks, critical for understanding stability. For example, a related fluorinated quinolinone exhibited intermolecular N–H···F interactions that stabilized its crystalline lattice . Pair this with thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates suitability for long-term storage) .

Methodological Considerations

Designing a SAR study for this compound derivatives:

- Core modifications : Vary substituents at the 4-amine (e.g., alkyl vs. aryl groups) and compare activities.

- Fluorine replacement : Synthesize non-fluorinated analogs to isolate fluorine’s electronic effects.

- Assay design : Use parallel synthesis and high-throughput screening (HTS) to test 50–100 derivatives against multiple targets (e.g., kinases, GPCRs).

Analyzing conflicting NMR data for proton environments in the tetrahydroquinoline ring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.